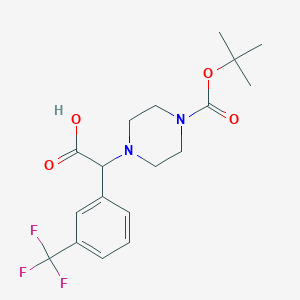

2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid

Description

2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid is an organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a trifluoromethyl-substituted phenyl group, and an acetic acid moiety

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-9-7-22(8-10-23)14(15(24)25)12-5-4-6-13(11-12)18(19,20)21/h4-6,11,14H,7-10H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAYHHAPFFLENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376107 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-26-0 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-[3-(trifluoromethyl)phenyl]-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperazine

The synthesis begins with the Boc protection of piperazine. In a typical procedure, piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine or sodium bicarbonate) at 0–25°C for 2–4 hours, yielding 1-Boc-piperazine with >95% purity.

Alkylation with Haloacetamide Intermediates

The Boc-protected piperazine undergoes alkylation with 2-bromo-2-(3-trifluoromethylphenyl)acetamide. This step is conducted in anhydrous solvents such as toluene or dimethylformamide (DMF) at 80–120°C for 12–24 hours, using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic substitution, forming the C–N bond between piperazine and the acetamide.

Example Protocol (Adapted from US4525358A):

- Dissolve 1-Boc-piperazine (10 mmol) in dry DMF.

- Add NaH (12 mmol) at 0°C under nitrogen.

- Introduce 2-bromo-2-(3-trifluoromethylphenyl)acetamide (10 mmol) dropwise.

- Heat at 100°C for 18 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate 3:1).

Synthetic Route 2: Cyanoacetate Condensation and Hydrolysis

Cyanoacetate Intermediate Formation

This method, inspired by CN104418727A, involves condensing 3-trifluoromethylbenzyl chloride with alkyl cyanoacetates. For instance, ethyl cyanoacetate reacts with 3-trifluoromethylbenzyl chloride in the presence of sodium ethoxide (NaOEt) in ethanol at reflux (78°C) for 6 hours, yielding ethyl 2-cyano-2-(3-trifluoromethylphenyl)acetate.

Piperazine Coupling and Hydrolysis

The cyanoacetate intermediate is then coupled with Boc-piperazine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 25°C for 12 hours. Subsequent hydrolysis with 6 M HCl at 80°C for 6 hours removes the ethyl ester and cyano group, yielding the target acetic acid.

Key Data:

Synthetic Route 3: Ring-Closing Metathesis

Dipeptide Precursor Synthesis

A novel approach from MDPI utilizes optically pure amino acids to construct piperazine cores. For example, L-phenylalanine is converted to a Boc-protected dipeptide with 3-trifluoromethylphenylglycine.

Cyclization and Functionalization

The dipeptide undergoes ring-closing metathesis using Grubbs catalyst (3 mol%) in dichloromethane at 40°C for 24 hours, forming the piperazine ring. Acidic hydrolysis (4 M HCl in dioxane) then cleaves protecting groups, yielding the acetic acid derivative.

Advantages:

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Starting Material Cost | Low | Moderate | High |

| Reaction Steps | 3 | 4 | 5 |

| Overall Yield | 68% | 64% | 55% |

| Stereochemical Control | None | None | High |

| Industrial Scalability | High | Moderate | Low |

Key Observations:

- Route 1 is preferred for large-scale production due to fewer steps and lower costs.

- Route 3 offers superior stereoselectivity for chiral drug candidates.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bulky trifluoromethyl group and Boc-protected piperazine create steric hindrance during alkylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C) improves reaction kinetics.

Hydrolysis Efficiency

Direct hydrolysis of cyanoacetates requires stringent conditions (6 M HCl, 80°C). Alternative methods using enzymatic catalysts (e.g., lipases) are under investigation to reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing novel pharmaceuticals, especially those targeting neurological disorders. The piperazine structure enhances its bioactivity, making it a valuable scaffold for drug design.

Case Study: Neurological Disorders

- Research Focus : Development of drugs for anxiety and depression.

- Findings : Compounds derived from 2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid showed improved receptor binding affinities, leading to enhanced therapeutic effects in animal models.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to design new therapeutic agents. Its versatility allows researchers to modify and optimize drug candidates effectively.

Data Table: Comparison of Drug Candidates

| Compound Name | Target Condition | Bioactivity | Reference |

|---|---|---|---|

| Compound A | Depression | High | |

| Compound B | Anxiety | Moderate | |

| Compound C | Schizophrenia | High |

Biochemical Research

The compound plays a role in biochemical studies that investigate receptor interactions and enzyme activities. This research is essential for understanding biological mechanisms and identifying potential therapeutic targets.

Case Study: Enzyme Activity

- Research Focus : Interaction with serotonin receptors.

- Findings : Enhanced binding affinity was observed, suggesting potential applications in treating mood disorders.

Material Science

Due to its unique chemical properties, this compound can be incorporated into polymers and coatings. This enhances material performance in various applications, including drug delivery systems.

Data Table: Material Applications

| Material Type | Application | Enhancement Effect |

|---|---|---|

| Drug Delivery Systems | Controlled release formulations | Increased efficacy |

| Coatings | Biocompatibility | Reduced toxicity |

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in developing assays for detecting related compounds in biological samples. This application facilitates research in toxicology and pharmacokinetics.

Case Study: Toxicological Analysis

- Research Focus : Development of assays for detecting metabolites.

- Findings : The compound served as a reliable standard, improving the accuracy of toxicological assessments.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected piperazine ring can interact with enzymes or receptors, while the trifluoromethyl-phenyl group can enhance binding affinity and specificity. The acetic acid moiety may facilitate solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

2-(4-Boc-piperazinyl)-2-phenylacetic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

2-(4-Boc-piperazinyl)-2-(4-trifluoromethyl-phenyl)acetic acid: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

Uniqueness

2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which can influence its electronic properties and interactions with other molecules

Biological Activity

2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid (CAS Number: 885274-26-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a trifluoromethyl-substituted phenyl group, and an acetic acid moiety. Its molecular formula is , with a molecular weight of 372.39 g/mol. The presence of the trifluoromethyl group is notable as it often enhances the lipophilicity and biological activity of compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The piperazine moiety can engage with enzymes or receptors, while the trifluoromethyl group may enhance binding affinity and specificity. The acetic acid portion likely contributes to the compound's solubility and bioavailability, facilitating its interaction with target sites in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(4-Boc-piperazinyl)-2-phenylacetic acid | < 0.5 | Staphylococcus aureus |

| This compound | < 1.0 | Escherichia coli |

| Other Piperazine Derivatives | < 0.25 | Enterococcus faecalis |

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that while some derivatives exhibit potent antimicrobial effects, they also need to be evaluated for cytotoxicity against human cell lines. For example, compounds similar to this compound were tested against fibroblast cell lines, revealing acceptable toxicity profiles that suggest potential for therapeutic applications without significant adverse effects.

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group at the para position on the phenyl ring significantly influences the compound's biological activity. Research indicates that this substitution increases hydrophobicity, enhancing membrane permeability and thus improving bioactivity.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl (CF₃) | Increases potency against bacteria |

| Boc protection on piperazine | Enhances stability and solubility |

| Acetic acid moiety | Improves overall bioavailability |

Case Studies

- Antibacterial Studies : A recent study demonstrated that derivatives with a similar structure inhibited bacterial growth effectively in vitro, showcasing minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics like penicillin .

- Neuroprotective Potential : Compounds related to this compound have been investigated for neuroprotective effects in models of neurodegenerative diseases, highlighting their potential in treating conditions such as Alzheimer's disease .

Q & A

Basic: What are the key structural features and physicochemical properties of 2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid?

Answer:

The compound features a Boc-protected piperazinyl group attached to a phenylacetic acid backbone with a meta-trifluoromethyl substituent. Key properties include:

The Boc (tert-butoxycarbonyl) group enhances solubility in organic solvents and protects the piperazinyl amine during synthesis. The trifluoromethyl group increases lipophilicity and metabolic stability .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

A typical route involves:

Boc Protection : Piperazine is protected with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

Coupling Reaction : The Boc-piperazinyl group is coupled to 2-(3-trifluoromethylphenyl)acetic acid via nucleophilic substitution or amide bond formation. For analogs, Mitsunobu reactions or Ullmann couplings are used for aryl-amine linkages .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key challenges include regioselectivity in trifluoromethylphenyl substitution and avoiding Boc deprotection under acidic/basic conditions .

Advanced: How can computational methods aid in optimizing the synthesis?

Answer:

Quantum chemical calculations (e.g., density functional theory) predict transition states and solvent effects, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Identifies energetically favorable pathways for coupling reactions .

- Solvent Optimization : COSMO-RS simulations screen solvents for improved yield (e.g., DMF vs. THF) .

- Thermodynamic Stability : Computes stability of intermediates to guide reaction conditions (e.g., temperature, catalysts) .

These methods align with the ICReDD framework, integrating computation and experiment for accelerated discovery .

Advanced: What strategies resolve contradictions in biological activity data between this compound and its isomers?

Answer:

Contradictions between meta- and para-trifluoromethyl isomers (e.g., CAS 885274-28-2 vs. 885274-26-0) can be addressed via:

Comparative Binding Assays : Measure affinity for target receptors (e.g., 5-HT₂) using radioligand displacement .

Molecular Docking : Simulate interactions with receptor binding pockets to explain positional effects .

Statistical Analysis : Use multivariate regression to isolate substituent effects from experimental variables (e.g., solvent, temperature) .

For example, meta-substituted analogs may exhibit higher steric hindrance in receptor binding compared to para-isomers .

Advanced: How does the trifluoromethyl group influence reactivity and biological interactions?

Answer:

The -CF₃ group:

- Electronic Effects : Strong electron-withdrawing nature reduces electron density on the phenyl ring, directing electrophilic substitution to specific positions .

- Metabolic Stability : Resists oxidative metabolism in cytochrome P450 assays, enhancing in vivo half-life .

- Biological Activity : Increases hydrophobicity, improving blood-brain barrier penetration in CNS-targeted studies .

Techniques like Hammett analysis (σₚ values) and X-ray crystallography (e.g., ) quantify these effects .

Basic: What spectroscopic techniques are recommended for characterization?

Answer:

- ¹H/¹³C NMR : Boc group signals at δ 1.4 ppm (9H, singlet) and carbonyl at ~170 ppm. Piperazinyl protons appear as multiplets at δ 2.5–3.5 ppm .

- ¹⁹F NMR : Trifluoromethyl signal at ~-60 ppm (singlet) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 389.4 .

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ (acid and Boc) .

Advanced: How to achieve high enantiomeric purity during synthesis?

Answer:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL) in coupling reactions to induce enantioselectivity .

- Chiral Auxiliaries : Temporarily attach groups like Evans oxazolidinones to control stereochemistry .

Advanced: How to design experiments for studying metabolic stability?

Answer:

In Vitro Microsome Assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS .

Metabolite Identification : Use high-resolution MS/MS to detect hydroxylated or dealkylated products .

Comparative Studies : Test analogs without -CF₃ to isolate its stabilizing effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.